molecular formula C8H9ClO2S B051012 2,3-Dimethylbenzenesulfonyl chloride CAS No. 2905-31-9

2,3-Dimethylbenzenesulfonyl chloride

Cat. No.: B051012
CAS No.: 2905-31-9
M. Wt: 204.67 g/mol
InChI Key: VUNHYCUCWBMXLT-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S and a molecular weight of 204.67 g/mol . It is a derivative of benzenesulfonyl chloride, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its use in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 2,3-dimethylbenzene (o-xylene) with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction is as follows:

C8H10+ClSO3HC8H9ClO2S+H2O\text{C}_8\text{H}_{10} + \text{ClSO}_3\text{H} \rightarrow \text{C}_8\text{H}_9\text{ClO}_2\text{S} + \text{H}_2\text{O} C8​H10​+ClSO3​H→C8​H9​ClO2​S+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2,3-dimethylbenzenesulfonamide.

    Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products

    Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: The major product is 2,3-dimethylbenzenesulfonamide.

    Oxidation: The major product is 2,3-dimethylbenzenesulfonic acid.

Scientific Research Applications

2,3-Dimethylbenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: It is used as a reagent for introducing the sulfonyl group into organic molecules, facilitating the synthesis of various sulfonyl derivatives.

    Pharmaceuticals: It is employed in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Material Science: The compound is used in the preparation of sulfonated polymers and resins, which have applications in ion exchange and catalysis.

    Biological Studies: It is used to modify biomolecules, such as proteins and peptides, to study their structure and function.

Mechanism of Action

The mechanism of action of 2,3-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl group is introduced into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: The parent compound, lacking the methyl groups, is less sterically hindered and may exhibit different reactivity.

    4-Methylbenzenesulfonyl Chloride (Tosyl Chloride): This compound has a single methyl group at the para position, making it less sterically hindered compared to 2,3-dimethylbenzenesulfonyl chloride.

    2,4-Dimethylbenzenesulfonyl Chloride: Similar to this compound but with methyl groups at the 2 and 4 positions, affecting its reactivity and steric properties.

Uniqueness

This compound is unique due to the presence of two methyl groups at the 2 and 3 positions, which influence its steric and electronic properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role in determining the outcome.

Properties

IUPAC Name

2,3-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNHYCUCWBMXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290109
Record name 2,3-Dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-31-9
Record name 2,3-Dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbenzene-1-sulfonyl chloride
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